Product packaging for Morpholino(thiazol-4-yl)methanone(Cat. No.:CAS No. 1223452-37-6)

Morpholino(thiazol-4-yl)methanone

Cat. No.: B2413903
CAS No.: 1223452-37-6
M. Wt: 198.24
InChI Key: IAAUZISKBRDOQX-UHFFFAOYSA-N
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Description

Contextualization within Thiazole (B1198619) and Morpholine (B109124) Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry. It is a key component in a variety of natural products and synthetic drugs, exhibiting a wide range of pharmacological activities. nih.gov The morpholine ring, a saturated six-membered heterocycle containing oxygen and nitrogen, is also a ubiquitous pharmacophore. nih.govjchemrev.com Its inclusion in drug candidates is often associated with improved physicochemical properties, such as aqueous solubility and metabolic stability. nih.govsci-hub.se The combination of these two rings in Morpholino(thiazol-4-yl)methanone suggests a molecule with the potential for both significant biological activity and favorable drug-like properties.

Recent research has focused on the synthesis of various morpholine-based thiazole derivatives, exploring their potential as therapeutic agents. For instance, a 2024 study detailed the synthesis and evaluation of morpholine-derived thiazoles as potent inhibitors of bovine carbonic anhydrase-II, an enzyme relevant to conditions like glaucoma. nih.gov These studies underscore the ongoing interest in combining these two heterocyclic systems to generate novel bioactive compounds.

Significance of the Thiazolylmethanone Scaffold in Chemical Biology Research

Furthermore, the thiazolylmethanone structure is central to a class of compounds known as thiazole carboxamides, which have been investigated for a range of biological activities, including antibacterial and antifungal properties. researchgate.net The ability to readily modify both the thiazole and the amine component (in this case, morpholine) of the thiazolylmethanone scaffold makes it an attractive platform for generating libraries of compounds for biological screening.

Historical Development and Early Investigations of Related Derivatives

The synthesis of thiazole derivatives has a long history, with the Hantzsch thiazole synthesis, first described in the late 19th century, remaining a cornerstone of their preparation. This reaction typically involves the condensation of an α-haloketone with a thioamide. youtube.com The synthesis of morpholine derivatives also has well-established routes. jchemrev.com

While specific early investigations into this compound are not extensively documented in the literature, the synthesis of related morpholino-thiazole compounds has been an area of active research. For example, studies have described the synthesis of thiazolo[3,2-a]pyrimidines incorporating morpholine moieties as potential topoisomerase II inhibitors. nih.gov The development of synthetic methodologies to create hybrid molecules containing both thiazole and morpholine has been driven by the desire to combine the beneficial properties of each ring system. The synthesis of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides and their evaluation for anti-cancer activity is a recent example of this ongoing effort. mspsss.org.ua

Detailed Research Findings

While specific, in-depth research focused solely on this compound is limited in publicly available literature, we can infer its likely physicochemical properties and potential biological activities based on extensive research into its constituent parts and closely related analogues.

Physicochemical Properties (Predicted/Representative)

PropertyValueReference
CAS Number1223452-37-6 bldpharm.com
Molecular FormulaC₈H₁₀N₂O₂S bldpharm.com
Molecular Weight198.24 g/mol bldpharm.com
AppearanceLikely a solid at room temperatureInferred
SolubilityExpected to have some aqueous solubility due to the morpholine ring nih.govsci-hub.se

Representative Spectroscopic Data for Related Thiazolylmethanone Structures

It is important to note that the following data is representative of the types of signals expected for a compound like this compound and is based on published data for structurally similar compounds.

TechniqueExpected Peaks/Signals
¹H NMRSignals corresponding to the morpholine protons (typically in the range of 3.5-3.8 ppm), and signals for the thiazole ring protons.
¹³C NMRResonances for the carbonyl carbon, carbons of the morpholine ring, and carbons of the thiazole ring.
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of the compound.
Infrared (IR) SpectroscopyA strong absorption band for the carbonyl (C=O) stretching vibration, and bands corresponding to C-N, C-O, and C-S bonds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2S B2413903 Morpholino(thiazol-4-yl)methanone CAS No. 1223452-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-4-yl(1,3-thiazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAUZISKBRDOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Approaches for Morpholino Thiazol 4 Yl Methanone and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of morpholino(thiazol-4-yl)methanone points to the disconnection of the amide bond as the primary strategic step. This bond is the linkage between the morpholine (B109124) and the thiazole-4-carbonyl moieties. This disconnection simplifies the target molecule into two key precursors: thiazole-4-carboxylic acid (or an activated derivative) and morpholine.

Further disconnection of the thiazole-4-carboxylic acid precursor reveals the foundational components for the thiazole (B1198619) ring itself. The most common and versatile approach for this is the Hantzsch thiazole synthesis, which would involve the condensation of an α-halocarbonyl compound with a thioamide.

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of this compound relies on the efficient preparation of its constituent precursors and their subsequent coupling.

Thiazole Ring Formation Protocols

The Hantzsch thiazole synthesis is a cornerstone for the preparation of the thiazole core. google.com This method typically involves the reaction of an α-haloketone with a thioamide. google.com For the synthesis of a thiazole-4-carboxylic acid derivative, a common starting material is ethyl 2-chloroacetoacetate, which reacts with thiourea (B124793) to form ethyl 2-amino-4-methylthiazole-5-carboxylate. nih.govrsc.org While this provides a substituted thiazole, the synthesis of the specific thiazole-4-carboxylic acid required for the target compound may involve variations of this method or alternative routes starting from different precursors.

The reaction conditions for the Hantzsch synthesis can be optimized to improve yields and reduce reaction times. Microwave-assisted synthesis has been shown to be effective, often leading to higher yields in shorter timeframes compared to conventional heating. researchgate.net The choice of solvent and the use of a base, such as sodium carbonate, are also crucial parameters. rsc.org

Table 1: Examples of Hantzsch Thiazole Synthesis Conditions

α-HalocarbonylThioamideCatalyst/BaseSolventConditionsProductYieldReference
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaNoneMethanolMicrowave, 90°C, 30 minN-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine95% researchgate.net
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSiW/SiO₂Ethanol/WaterReflux, 65°C, 2-3.5 hSubstituted Hantzsch thiazole derivative79-90% researchgate.net
Ethyl 2-chloroacetoacetateThioureaSodium carbonateEthanol60-70°C, 5-5.5 hEthyl 2-amino-4-methylthiazole-5-carboxylate>98% rsc.org

Morpholine Moiety Introduction and Functionalization

Morpholine is a readily available and commonly used building block in medicinal chemistry. researchgate.net It is typically introduced as a nucleophilic amine that reacts with an activated carboxylic acid or acyl chloride. unibe.ch The morpholine ring itself can be synthesized through various methods, often involving the cyclization of 1,2-amino alcohols. iajpr.com For the synthesis of this compound, commercially available morpholine is generally used directly.

In some synthetic strategies, particularly for creating analogs, the morpholine moiety might be introduced earlier in the synthetic sequence, or a pre-functionalized morpholine derivative could be employed.

Carbonyl Linkage Construction Techniques

The formation of the amide bond between the thiazole-4-carboxylic acid and morpholine is a critical step. Standard peptide coupling reagents are widely used for this transformation. One of the most common methods involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt). researchgate.netmdpi.com

The reaction mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (morpholine) to form the desired amide. The addition of HOBt can improve the efficiency of the reaction and suppress side reactions. nih.gov The use of a base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often necessary to neutralize the acid formed during the reaction and to facilitate the coupling. ucl.ac.uk

Table 2: Amide Coupling Conditions for Thiazole-4-Carboxamides

Carboxylic AcidAmineCoupling ReagentsBaseSolventConditionsProductYieldReference
Thiazole-4-carboxylic acidProline methyl esterEDC, HOBt (catalytic), DMAPDIPEAAcetonitrileNot specifiedAmide derivative60% researchgate.net
Thiazole-4-carboxylic acid4-t-ButylanilineEDC, HOBt (catalytic), DMAPDIPEAAcetonitrile60°C, 10 hAmide derivative61% researchgate.net
Valine-thiazole-4-carboxylic acid ethyl esterHydroxycinnamic acidsEDC, DMAPNot specifiedNot specifiedNot specifiedAmide derivativesNot specified

Catalytic Systems and Reaction Conditions Optimization

To enhance the efficiency and sustainability of the synthesis, various catalytic systems and optimized reaction conditions have been explored. For the Hantzsch thiazole synthesis, heterogeneous catalysts like silica-supported tungstosilicic acid have been employed, offering the advantage of easy recovery and reuse. researchgate.net The use of ultrasound irradiation has also been shown to accelerate the reaction and improve yields under milder conditions. researchgate.net

For the amide bond formation, catalytic methods are gaining traction over stoichiometric coupling reagents. While direct catalytic amidation of thiazole-4-carboxylic acid with morpholine is not widely reported, research into catalytic amidations using agents like titanium tetrafluoride (TiF₄) shows promise for a more atom-economical approach. researchgate.net

Optimization of reaction conditions often involves screening different solvents, temperatures, and catalyst loadings to achieve the best possible yield and purity of the final product. For instance, in the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, a systematic study of reaction temperature and time under microwave irradiation was conducted to identify the optimal conditions. researchgate.net

Stereoselective Synthesis Approaches (if applicable to specific analogs)

While this compound itself is achiral, the synthesis of chiral analogs, where stereocenters are present on either the thiazole or morpholine moieties, requires stereoselective approaches. The synthesis of optically pure thiazole building blocks has been a subject of interest, with methods ranging from biomimetic approaches to stereoselective alkylations. unibe.ch

For instance, chiral thiazoles can be synthesized from chiral starting materials, such as amino acids. The Hantzsch synthesis can be adapted to use chiral thioamides derived from amino acids to produce chiral thiazoles with a high degree of optical purity. Additionally, biocatalytic strategies are emerging as powerful tools for the enantioselective synthesis of chiral sulfur-containing compounds, which could potentially be applied to the synthesis of chiral thiazole precursors.

The introduction of a chiral morpholine moiety would similarly rely on the use of an enantiomerically pure morpholine derivative in the coupling step. The synthesis of such chiral morpholines can be achieved through various stereoselective methods.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for minimizing environmental impact and promoting sustainable laboratory practices. nih.gov Conventional synthetic methods for thiazole derivatives often rely on hazardous reagents and volatile organic solvents, leading to significant waste generation. nih.govbepls.com In contrast, green synthetic strategies focus on the use of renewable starting materials, non-toxic catalysts, and environmentally benign reaction conditions to reduce the ecological footprint. nih.govcitedrive.com

Several innovative and eco-friendly techniques are being explored for the synthesis of the thiazole core. nih.govresearchgate.net These methodologies, while not always documented specifically for this compound, provide a framework for designing greener synthetic routes. Key approaches include the use of alternative energy sources, green solvents, and recyclable catalysts. bepls.comresearchgate.netbohrium.com

Alternative Energy Sources:

Microwave Irradiation: This technique often leads to shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. nih.govbepls.com The synthesis of various thiazole derivatives, such as trisubstituted thiazoles and hydrazinyl thiazoles, has been successfully achieved using microwave assistance, often in solvent-free or catalyst-free conditions. bepls.comresearchgate.net

Ultrasonic Irradiation: Sonication provides mechanical energy to the reaction mixture, enhancing reaction rates and yields. mdpi.com The use of ultrasound has been demonstrated in the synthesis of thiazole derivatives using eco-friendly biocatalysts, highlighting a sustainable approach. mdpi.com

Green Solvents and Catalysts: The replacement of traditional, hazardous solvents is a cornerstone of green chemistry. mdpi.com

Water: As a solvent, water is non-toxic, non-flammable, and readily available, making it an ideal medium for green synthesis.

Polyethylene Glycol (PEG): PEG is a biodegradable, non-toxic, and inexpensive solvent that has been effectively used for the catalyst-free synthesis of 2-aminothiazoles. bepls.com

Deep Eutectic Solvents (DES): These solvents are mixtures of hydrogen bond donors and acceptors, offering a greener alternative to conventional organic solvents. mdpi.com For instance, a mixture of L-proline and ethylene (B1197577) glycol has been used for the eco-friendly synthesis of thiazolo[5,4-d]thiazoles, a related heterocyclic system. mdpi.com

Recyclable Catalysts: The development of reusable catalysts, such as biocatalysts like cross-linked chitosan (B1678972) hydrogel or magnetic nanoparticles, minimizes waste and improves process efficiency. bohrium.commdpi.com These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. mdpi.com

The table below summarizes various green chemistry approaches applicable to the synthesis of thiazole-containing compounds.

Green Chemistry ApproachTechnique/ReagentAdvantagesSource(s)
Energy Sources Microwave IrradiationReduced reaction time, high yields, catalyst-free conditions possible. nih.govbepls.comresearchgate.net
Ultrasonic IrradiationEnhanced reaction rates, use of eco-friendly biocatalysts. mdpi.com
Solvents Deep Eutectic Solvents (e.g., L-proline:ethylene glycol)Safer alternative to hazardous solvents, can lead to cleaner products. mdpi.com
Polyethylene Glycol (PEG)Biodegradable, non-toxic, effective for catalyst-free reactions. bepls.com
Catalysts Recyclable Biocatalysts (e.g., Chitosan hydrogel)Reusable, mild reaction conditions, high yields. mdpi.com

By integrating these principles, the synthesis of this compound can be redesigned to be more sustainable, efficient, and environmentally responsible.

Process Development and Scalability Considerations for Research Applications

The transition from a laboratory-scale synthesis to a larger, more scalable process for research applications requires careful consideration of several factors. For this compound and its analogs, process development would focus on ensuring the synthetic route is not only efficient and high-yielding but also robust, reproducible, and economically viable for producing the quantities needed for extensive research.

A key aspect of scalability is the selection of a synthetic strategy that avoids problematic reagents and complex purification procedures. nih.gov Green chemistry approaches often offer inherent advantages in this regard. researchgate.netbohrium.com For example, methods that eliminate the need for chromatographic purification by yielding a clean crude product are highly desirable for scale-up. mdpi.com The synthesis of thiazolo[5,4-d]thiazoles in a deep eutectic solvent, for instance, yielded a product that could be isolated by simple filtration. mdpi.com

Furthermore, the scalability of innovative techniques like microwave and ultrasound-assisted synthesis is an active area of research. nih.govresearchgate.net While these methods demonstrate significant advantages at the lab scale, their implementation for larger-scale production requires specialized equipment and process optimization. However, the benefits of reduced reaction times and increased yields often justify the initial investment. nih.gov

For research applications where gram-scale quantities of this compound might be required, the following factors are critical for process development:

Starting Material Availability and Cost: The chosen synthetic route should utilize readily available and inexpensive starting materials.

Reaction Conditions: Optimization of temperature, pressure, reaction time, and catalyst loading is essential for maximizing yield and minimizing by-product formation.

Work-up and Purification: The process should be designed to allow for simple and efficient isolation of the final product, avoiding tedious and costly purification steps.

Safety: The potential hazards associated with all reagents, intermediates, and reaction conditions must be thoroughly assessed and mitigated.

The table below outlines key considerations for the scalable synthesis of thiazole derivatives for research purposes.

ConsiderationKey FactorsRelevance to ScalabilitySource(s)
Synthetic Route One-pot reactions, multi-component reactions.Reduces steps, waste, and time; increases efficiency. bepls.comresearchgate.net
Purification Avoidance of chromatography, crystallization-based isolation.Simplifies product isolation, reduces solvent waste and cost. mdpi.com
Energy Input Microwave or ultrasound technology.Can significantly shorten reaction times and improve yields. nih.govresearchgate.net
Catalyst Use of recyclable and highly efficient catalysts.Lowers cost and minimizes waste from spent catalysts. bohrium.commdpi.com
Solvent Use of green solvents like water, PEG, or DES.Enhances safety and reduces environmental impact. bepls.commdpi.com

By focusing on these aspects during process development, the synthesis of this compound can be effectively scaled to meet the demands of research applications in a safe, sustainable, and economical manner.

Advanced Spectroscopic and Structural Elucidation Techniques Methodology Focus

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

¹H NMR: The proton NMR spectrum provides information on the number of chemically distinct protons, their local electronic environment, and their proximity to other protons. For Morpholino(thiazol-4-yl)methanone, the spectrum is expected to show distinct signals for the morpholine (B109124) and thiazole (B1198619) ring protons. The four protons on the carbons adjacent to the oxygen in the morpholine ring typically appear as a multiplet around 3.80 ppm, while the four protons adjacent to the nitrogen appear at a slightly different chemical shift, often around 3.65 ppm. The protons on the thiazole ring are in an aromatic environment and thus appear further downfield. The proton at the C2 position of the thiazole ring is expected as a singlet around 8.90 ppm, and the proton at the C5 position would appear as a singlet near 8.20 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the methanone (B1245722) linker is a key diagnostic signal, appearing significantly downfield in the range of 160-165 ppm. The carbons of the morpholine ring typically resonate at two distinct positions: the carbons adjacent to the nitrogen (~45-50 ppm) and the carbons adjacent to the oxygen (~66-68 ppm). The carbons of the thiazole ring appear in the aromatic region, with the C2 and C5 carbons appearing around 150-155 ppm and the C4 carbon (attached to the carbonyl group) appearing around 145-150 ppm.

Advanced NMR Techniques:

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of this compound, the methylene (B1212753) (CH₂) carbons of the morpholine ring would appear as negative signals, while the methine (CH) carbons of the thiazole ring would show as positive signals. Quaternary carbons, such as the carbonyl carbon and the C4 carbon of the thiazole ring, would be absent from this spectrum.

COSY (Correlation Spectroscopy): This 2D experiment shows which protons are spin-coupled to each other, helping to piece together proton networks. For the morpholine ring, cross-peaks would be observed between the signals for the protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It is the final step in confirming assignments, linking each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)DEPT-135 Phase
Thiazole-H2~8.90~153Positive (CH)
Thiazole-H5~8.20~151Positive (CH)
Morpholine-H (adjacent to O)~3.80~67Negative (CH₂)
Morpholine-H (adjacent to N)~3.65~47Negative (CH₂)
Carbonyl (C=O)-~162Absent
Thiazole-C4-~148Absent

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and, through high-resolution measurements, to determine its elemental composition. The molecular formula for this compound is C₈H₁₀N₂O₂S, corresponding to a monoisotopic mass of 198.0463 g/mol .

High-Resolution Mass Spectrometry (HRMS): An HRMS analysis, for instance using an ESI-TOF (Electrospray Ionization - Time of Flight) instrument, would aim to measure the mass of the protonated molecule [M+H]⁺. A measured m/z of 199.0541 would confirm the elemental formula C₈H₁₀N₂O₂S with high accuracy, distinguishing it from other potential formulas with the same nominal mass.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The amide bond in this compound is a likely site for cleavage. The primary fragmentation pathways would involve the loss of the morpholine ring or the thiazolecarbonyl moiety.

Fragment 1: Cleavage of the amide bond could result in the formation of the thiazol-4-ylcarbonyl cation, with a predicted m/z of 112.9801.

Fragment 2: The other part of the cleavage would be the morpholinium ion, with a predicted m/z of 86.0600.

Observing these specific fragments provides strong evidence for the connectivity between the morpholine and thiazole rings via the carbonyl linker.

Table 2: Predicted Mass Spectrometry Data for this compound

IonFormulaPredicted m/zDescription
[M+H]⁺C₈H₁₁N₂O₂S⁺199.0541Protonated Parent Molecule
[C₄H₂NSCO]⁺C₄H₂NOS⁺112.9801Thiazol-4-ylcarbonyl fragment
[C₄H₈NO]⁺C₄H₈NO⁺86.0600Morpholine fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an excellent tool for identifying the functional groups present in a compound. The IR spectrum of this compound would be dominated by a few key absorption bands.

The most prominent and diagnostic peak is the stretching vibration of the tertiary amide carbonyl (C=O) group. This typically appears as a strong, sharp band in the region of 1630–1680 cm⁻¹. Other significant absorptions would include the C-O-C (ether) stretch from the morpholine ring, usually found around 1115 cm⁻¹, and C-N stretching vibrations. The aromatic C=C and C=N bonds of the thiazole ring would also show characteristic absorptions in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~2850-3000C-H StretchAliphatic (Morpholine)
~1630-1680C=O StretchTertiary Amide
~1400-1600C=C / C=N StretchAromatic (Thiazole)
~1220-1280C-N StretchAmide/Amine
~1115C-O-C StretchEther (Morpholine)

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its preferred conformation.

For this compound, a crystallographic study would be expected to show:

Bond Parameters: Precise measurements of the C=O, C-N, and various ring bonds would be obtained, confirming the bond orders and hybridization states predicted by other methods.

Intermolecular Interactions: The crystal packing would be determined by various non-covalent interactions. While the molecule lacks traditional hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds involving the morpholine and thiazole hydrogens as donors and the carbonyl oxygen or thiazole nitrogen as acceptors could be present. These interactions dictate how the molecules arrange themselves in the crystal lattice.

Table 4: Representative X-ray Crystallography Parameters

ParameterExpected Finding
Crystal SystemDependent on packing (e.g., Monoclinic, Orthorhombic)
Space GroupDependent on symmetry (e.g., P2₁/c)
Morpholine Ring ConformationChair
C=O Bond Length~1.23 Å
Amide C-N Bond Length~1.35 Å
Intermolecular Interactionsvan der Waals forces, possible weak C-H···O/N hydrogen bonds

Computational Chemistry and Theoretical Investigations of Morpholino Thiazol 4 Yl Methanone Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic properties and reactivity of novel molecules. For a compound like Morpholino(thiazol-4-yl)methanone, DFT could be employed to calculate fundamental properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. nih.gov These parameters are crucial for understanding the molecule's kinetic stability and its potential to participate in chemical reactions.

Furthermore, a Natural Bond Orbital (NBO) analysis could reveal details about charge distribution and delocalization within the molecule, highlighting the electronic interplay between the electron-donating morpholine (B109124) ring and the electron-withdrawing thiazole-ketone system. The molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. nih.gov However, no specific studies applying these methods to this compound have been published.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional shape and flexibility of this compound are critical to its function. Molecular modeling would be the first step in exploring its conformational landscape. The rotational barrier around the amide C-N bond and the bond connecting the ketone to the thiazole (B1198619) ring would define the molecule's preferred spatial arrangements.

Molecular dynamics (MD) simulations could then provide a deeper understanding of the compound's behavior over time in a simulated physiological environment. nih.gov By tracking the atomic movements, MD simulations can identify stable conformations, the transitions between them, and the flexibility of the morpholine and thiazole rings. The root mean square deviation (RMSD) can be used to assess the stability of the molecule's trajectory during the simulation. Such analyses are vital for understanding how the molecule might adapt its shape to fit into a biological target, but specific MD studies on this compound are absent from the literature.

Molecular Docking Studies for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. nih.gov For this compound, docking studies would be instrumental in identifying potential biological targets and elucidating its mechanism of action at a molecular level. Researchers could dock the compound into the active sites of various enzymes or receptors to predict its binding affinity (often reported as a docking score in kcal/mol) and binding mode. nih.govmatrix-fine-chemicals.com

Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein, would be identified. nih.gov For instance, the morpholine oxygen could act as a hydrogen bond acceptor, while the thiazole ring could engage in aromatic interactions. While studies on related thiazole derivatives show successful application of this method, nih.govmolport.com no docking studies have been reported for this compound itself.

In Silico Property Prediction Methodologies

A hypothetical table of predicted properties for the title compound is presented below for illustrative purposes, based on general chemical principles.

PropertyPredicted ValueSignificance
Molecular FormulaC₈H₁₀N₂O₂SBasic atomic composition
Molecular Weight198.24 g/mol Influences diffusion and transport
XLogP3~1.0 - 1.5Indicates moderate lipophilicity
H-Bond Donors0Affects binding and solubility
H-Bond Acceptors4Affects binding and solubility
TPSA~55-65 ŲRelates to membrane permeability

Note: These values are estimations and have not been derived from a published computational study on the specific compound.

Theoretical Mechanistic Studies of Reaction Pathways

Theoretical studies can be used to map out the step-by-step mechanism of chemical reactions, including the synthesis of the target compound. For the formation of this compound, which is an amide, a likely synthesis would involve the reaction of a thiazole-4-carboxylic acid derivative with morpholine.

Computational chemistry could be used to model this reaction pathway. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy for each step, identify the rate-determining step, and explore the role of any catalysts. researchgate.net This provides insights that can be used to optimize reaction conditions for improved yield and purity. However, no such theoretical mechanistic studies for the synthesis of this compound have been documented.

Structure Activity Relationship Sar Studies of Morpholino Thiazol 4 Yl Methanone Derivatives

Systematic Modification of the Thiazole (B1198619) Ring Substituents and their Impact on Molecular Interactions

The thiazole ring is a key component of many biologically active compounds. nih.gov Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for a variety of molecular interactions. The lone pair of electrons on the sulfur atom is delocalized, contributing to the ring's aromaticity according to Hückel's rule. nih.gov The thiazole ring can participate in various interactions, including hydrogen bonding, and π-π stacking with biological targets. nih.gov

Modifications to the thiazole ring can significantly impact the biological activity of derivatives. The introduction of different substituents at various positions on the ring alters its electronic properties and steric profile, thereby influencing how the molecule interacts with its target. For instance, the presence of an acidic proton at the C-2 position makes the thiazole ring highly reactive and a valuable synthon for creating a wide range of new chemical entities. nih.gov

In related thiazole-containing compounds, SAR studies have revealed clear trends. For example, the introduction of electron-withdrawing groups, such as nitro (NO₂) or cyano (CN), or electron-donating groups like methoxy (B1213986) (OMe), to a phenyl ring attached to the thiazole moiety has been shown to be beneficial for certain biological activities. nih.gov Specifically, in a series of 2,4-disubstituted thiazole derivatives, compounds bearing a para-nitro or para-methoxy substitution on a benzene (B151609) ring at the thiazole moiety showed notable activity. nih.gov

Molecular docking studies of some 4-aryl-thiazole derivatives have shown that the thiazole scaffold can engage in π–π stacking interactions with aromatic residues like tryptophan (Trp) and phenylalanine (Phe) in the active site of enzymes. nih.gov

Table 1: Impact of Thiazole Ring Substituents on Biological Activity in Related Compounds
Substituent TypePositionObserved EffectPotential InteractionReference
Electron-withdrawing (e.g., NO₂, CN)para-position of an attached aryl ringEnhanced biological activityAlters electronic distribution of the thiazole ring, potentially enhancing binding affinity. nih.gov
Electron-donating (e.g., OMe)para-position of an attached aryl ringBeneficial for biological activityCan influence hydrogen bonding capacity and electronic nature of the scaffold. nih.gov
Aryl groupsPosition 4Can lead to π–π stacking interactions with enzyme active site residues.Hydrophobic and electronic interactions. nih.gov

Variations on the Morpholine (B109124) Moiety and Conformational Effects

The morpholine moiety is a saturated heterocyclic ring that is a common feature in many approved drugs. taylorandfrancis.com Its inclusion in a molecule can confer favorable properties such as metabolic stability and improved pharmacokinetic profiles. The presence of the oxygen and nitrogen heteroatoms allows the morpholine ring to act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes. taylorandfrancis.com

From a synthetic standpoint, the secondary nitrogen of the morpholine ring provides a convenient point for chemical modification. taylorandfrancis.com Variations on the morpholine moiety can influence the conformational flexibility of the entire molecule. Replacing the morpholine with other cyclic amines, such as piperidine (B6355638), can have a significant impact on biological activity. For instance, in a study of thiazolone derivatives, switching from a piperidino to a morpholino analogue, or vice versa, resulted in altered inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme. taylorandfrancis.com In some cases, the piperidine derivative showed higher activity, while in others, the morpholine-containing compound was more potent, highlighting the subtle but critical role of the heterocyclic ring in ligand-target interactions. taylorandfrancis.com

The uncharged nature of the phosphorodiamidate morpholino oligomers at physiological pH, due to the replacement of anionic phosphates with uncharged groups, underscores the unique physicochemical properties the morpholine backbone can impart. taylorandfrancis.com While the core of morpholino(thiazol-4-yl)methanone is different, the principle of how the morpholine ring influences solubility and interactions remains relevant.

Table 2: Comparison of Morpholine and Piperidine Moieties in Related Thiazolone Derivatives
ScaffoldHeterocyclic MoietyRelative 15-LOX Inhibitory ActivityReference
Thiazolone from 5-chloropyrazole-aldehydePiperidinoHigher taylorandfrancis.com
MorpholinoLower
Thiazolone from 1,3-diphenyl pyrazole-aldehydePiperidinoHigher taylorandfrancis.com
MorpholinoLower
Thiazolone from 1-phenyl-3-p-tolyl pyrazole-aldehydePiperidinoLower taylorandfrancis.com
MorpholinoHigher

Role of the Carbonyl Linker and its Orientation in Ligand-Target Binding

The carbonyl group linking the morpholine and thiazole moieties serves as a crucial structural element. It is not merely a passive spacer but an active participant in molecular interactions. The carbonyl oxygen is a potent hydrogen bond acceptor, and its ability to form hydrogen bonds with amino acid residues in a target's binding site can be a predominant factor in determining binding affinity. nih.gov

Studies on other classes of molecules, such as morpholino-1H-phenalene derivatives, have demonstrated the critical role of a protruding carbonyl group in forming a hydrogen bond with an arginine residue (R263), which was found to be more significant than hydrophobic interactions in a nearby pocket. nih.gov The orientation of this carbonyl linker is therefore of paramount importance. A rigid or conformationally constrained linker can ensure the optimal positioning of the carbonyl oxygen for effective hydrogen bonding. Conversely, a more flexible linker might allow the molecule to adopt multiple conformations, only some of which are active.

Exploration of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of this compound derivatives can be finely tuned by introducing various substituents onto either the thiazole or morpholine rings. As discussed previously, the electronic nature of substituents on the thiazole ring can have a profound effect. nih.gov

The following table summarizes findings from a study on related 5-(substituted)benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones, illustrating the principle of substituent effects on biological activity.

Table 3: Substituent Effects on Enzyme Inhibition in Related Thiazolidinone Derivatives
Compound ClassTarget EnzymeKey Substituent for High ActivityReference
5-(substituted)benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-onesAntioxidant ActivitySpecific substitutions enhancing radical scavenging nih.gov
AnticholinesteraseSubstitutions leading to IC₅₀ of 17.41 ± 0.22 μM against AChE
Urease InhibitionSubstitutions resulting in IC₅₀ values in the range of 16-22 μM

Bioisosteric Replacements and Scaffold Hop Strategies in Analogue Design

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry for lead optimization and the discovery of novel chemical entities. nih.govnih.gov Bioisosterism involves the substitution of a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. researchgate.net Scaffold hopping entails replacing the core structure of a molecule with a different scaffold while retaining similar biological activity. nih.govresearchgate.net

These strategies are highly relevant to the design of analogues of this compound. For example, the thiazole ring itself could be considered a bioisostere for other five-membered heterocyclic rings. Alternatively, the entire thiazole-4-carboxamide (B1297466) core could be replaced by a different scaffold that maintains the crucial spatial arrangement of the morpholine moiety and key interaction points.

One could envision replacing the thiazole ring with a 4-hydroxy-1,2,3-triazole scaffold, a less common heterocyclic system that has been explored as a bioisostere for carboxylic acids and phenolic moieties. rsc.orgresearchgate.net Such a modification would alter the electronic and hydrogen bonding properties of the core, potentially leading to new modes of binding or improved selectivity.

Similarly, the morpholine ring could be replaced by other cyclic or acyclic amines to explore different conformational spaces and interaction patterns. These approaches, often guided by computational methods, allow for the exploration of vast chemical space to identify novel analogues with superior drug-like properties. nih.govresearchgate.net

Mechanistic Studies of Biological Activities of Morpholino Thiazol 4 Yl Methanone and Its Analogs Excluding Efficacy/safety

Antimicrobial Research Perspectives

The morpholino(thiazol-4-yl)methanone scaffold and its analogs have emerged as a focal point in the quest for new antimicrobial agents. Researchers are actively investigating their mechanisms of action against a range of bacterial and fungal pathogens, aiming to uncover novel strategies to combat infectious diseases.

Investigation of Antibacterial Mechanisms

Recent studies have delved into how morpholino-containing compounds exert their antibacterial effects. One key area of investigation is the disruption of bacterial cell division. For instance, certain thiazole-quinolinium derivatives, which share structural similarities with the core this compound scaffold, have been shown to interfere with the normal function of the FtsZ protein. nih.gov This protein is crucial for forming the Z-ring, a critical step in bacterial cell division. By stimulating FtsZ polymerization, these compounds disrupt its dynamic assembly, ultimately leading to an elongated cell morphology and inhibiting bacterial proliferation. nih.gov

Another proposed antibacterial mechanism involves the inhibition of MurB, an enzyme essential for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. nih.gov Molecular docking studies suggest that certain thiazolidinone derivatives can bind to the active site of MurB, potentially explaining their observed antibacterial activity. nih.gov

Furthermore, some morpholine-containing 5-arylideneimidazolones have demonstrated the ability to enhance the efficacy of existing antibiotics, such as oxacillin (B1211168) and ampicillin, against multidrug-resistant (MDR) bacteria. mdpi.com Molecular modeling suggests that these compounds may interact with the allosteric site of penicillin-binding protein 2a (PBP2a), a key enzyme responsible for β-lactam resistance in strains like MRSA. mdpi.com By binding to this allosteric site, they may restore the susceptibility of the bacteria to conventional antibiotics. mdpi.com Additionally, some derivatives have shown the capacity to inhibit the AcrAB-TolC efflux pump, a mechanism bacteria use to expel antibiotics from the cell. mdpi.com

Exploration of Antifungal Mechanisms

The antifungal activity of morpholine-containing compounds is often attributed to their ability to disrupt the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane that is absent in mammalian cells. nih.gov This selective targeting makes the ergosterol biosynthesis pathway an attractive focus for antifungal drug development. nih.gov

Specifically, morpholine-based antifungals are known to inhibit two key enzymes in this pathway: sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase. nih.gov This dual inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane. nih.gov This two-pronged attack is considered advantageous as it may be more difficult for fungi to develop resistance compared to agents that target a single enzyme. nih.gov

Molecular docking studies with certain thiazole (B1198619) derivatives have also pointed towards the inhibition of 14α-lanosterol demethylase (CYP51), another critical enzyme in the ergosterol biosynthesis pathway, as a probable antifungal mechanism. nih.govnih.gov Inhibition of CYP51 leads to the accumulation of lanosterol (B1674476) and other methylated sterols, which disrupt the fungal membrane structure and function. nih.gov

Anti-inflammatory Research Pathways

The anti-inflammatory potential of this compound and its analogs is a significant area of research, with studies focusing on their ability to modulate key enzymes and signaling pathways involved in the inflammatory response.

Enzyme Inhibition Studies (e.g., COX-1, COX-2, 5-LOX)

A primary mechanism by which these compounds are thought to exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a central role in prostaglandin (B15479496) synthesis during inflammation. nih.gov Several studies have reported that thiazole and thiophene (B33073) derivatives containing a morpholine (B109124) moiety exhibit selective inhibition of COX-2 over the constitutive COX-1 enzyme. nih.govnih.gov This selectivity is a desirable trait for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

For example, a study on N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide demonstrated significant COX-2 inhibitory activity with a good selectivity index. nih.gov Similarly, certain 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have been identified as potent and selective COX-2 inhibitors. nih.gov

In addition to COX inhibition, some of these compounds also show inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme responsible for the production of leukotrienes, another class of pro-inflammatory mediators. nih.govnih.govnih.gov Dual inhibition of both COX-2 and 5-LOX is considered a promising strategy for developing anti-inflammatory drugs with a broader spectrum of action and potentially a better safety profile. nih.gov

Compound/AnalogTarget EnzymeIC50 (µM)Selectivity Index (COX-2/COX-1)Reference
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b)COX-25.458.37 nih.gov
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b)5-LOX4.33N/A nih.gov
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d)COX-20.76112 nih.gov
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e)COX-29.01124 nih.gov
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d)5-LOX23.08N/A nih.gov
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e)5-LOX38.46N/A nih.gov
COX-2/15-LOX-IN-1COX-110.65142 medchemexpress.com
COX-2/15-LOX-IN-1COX-20.075

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, research is exploring how these compounds modulate intracellular signaling cascades that orchestrate the inflammatory response. Chronic inflammation can lead to the activation of transcription factors like nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which in turn drive the expression of pro-inflammatory genes, including those for COX-2 and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net

Some morpholine-containing compounds are being investigated for their ability to interfere with these pathways. For example, parthenolide, a natural product with a structure that has inspired synthetic chemists, has been shown to block both the MyD88-dependent and TRIF-dependent branches of the Toll-like receptor 4 (TLR4) signaling pathway, a key initiator of the innate immune response. unimib.it This leads to a reduction in the production of various pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. unimib.it The modulation of such fundamental inflammatory pathways represents a promising avenue for therapeutic intervention. unimib.itgene-tools.com

Anticancer Research Modalities

The this compound core is also being explored for its potential in anticancer research. The rationale for this exploration often stems from the roles that the targets of these compounds play in cancer progression. For instance, chronic inflammation, which is targeted by the anti-inflammatory activities of these compounds, is a well-established driver of many types of cancer. embopress.org

Furthermore, the signaling pathways modulated by these compounds, such as the PI3K/Akt and mTOR pathways, are frequently dysregulated in cancer cells and are critical for tumor growth and survival. embopress.org Research has shown that targeting these pathways can be an effective anticancer strategy. For example, the knockdown of CMTM4, a protein that can be influenced by pathways affected by morpholine-containing compounds, has been shown to inhibit mTOR and PI3K/Akt signaling, leading to reduced tumor growth. embopress.org

Targeted Protein Interactions (e.g., Mcl-1/Bcl-2, GSK-3)

Mcl-1/Bcl-2 Interaction

Analogs of this compound, particularly those incorporating a 1H-phenalene scaffold, have been investigated as dual inhibitors of the anti-apoptotic proteins Myeloid Cell Leukemia-1 (Mcl-1) and B-cell lymphoma 2 (Bcl-2). nih.gov These proteins are crucial for cell survival, and their overexpression is a hallmark of many cancers. The inhibitory action of these morpholino derivatives is structurally specific. A key feature for this interaction is a protruding carbonyl group on the inhibitor molecule, which forms a hydrogen bond with the Arginine 263 (R263) residue within the binding site of the target proteins. nih.gov This interaction is considered more dominant for binding than hydrophobic interactions within the protein's p2 pocket. nih.gov By binding to Mcl-1 and Bcl-2, these compounds block the proteins' function, which is to sequester pro-apoptotic proteins. nih.gov

Glycogen Synthase Kinase-3 (GSK-3) Interaction

Glycogen synthase kinase-3 (GSK-3), particularly its beta isoform (GSK-3β), is a serine/threonine kinase that acts as a regulatory switch for numerous cellular processes, including metabolism, cell cycle, and inflammation. nih.govnih.gov Its dysregulation is implicated in various diseases. While direct studies on this compound are limited, the inhibition of GSK-3β is a significant area of research. nih.gov Inhibitors of GSK-3β typically compete with ATP for the enzyme's ATP-binding site. nih.gov The inhibition of GSK-3β can have profound effects, such as reducing the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and decreasing the hyperphosphorylation of tau protein, a process associated with neurodegenerative diseases. nih.gov

Cellular Pathway Perturbations (e.g., apoptosis induction)

The primary cellular pathway perturbed by the inhibition of Mcl-1 and Bcl-2 is the intrinsic apoptosis pathway. Anti-apoptotic proteins like Mcl-1 and Bcl-2 function by binding to and inactivating pro-apoptotic "effector" proteins such as BAX and BAK, and "sensitizer" proteins like BIM. nih.gov

The introduction of Mcl-1/Bcl-2 inhibitors, such as the morpholino-1H-phenalene derivatives, competitively displaces these pro-apoptotic proteins. nih.govnih.gov For instance, treatment with a Bcl-2 specific inhibitor can displace BAX and BIM from Bcl-2, leading to the activation of BAK and subsequent apoptosis. nih.gov Similarly, inhibiting Mcl-1 can lead to the release of BAK, BIM, and another pro-apoptotic protein, NOXA, triggering BAX-dependent apoptosis. nih.gov This targeted disruption of the Mcl-1/Bcl-2 protein interactions is a key mechanism for inducing programmed cell death in cells that depend on these proteins for survival. nih.govnih.gov

Other Investigated Biological Modalities (e.g., antitubercular, antioxidant, anticonvulsant)

Beyond cancer-related pathways, derivatives containing the thiazole and morpholine scaffolds have been explored for a range of other biological activities. These include potential applications as antitubercular, antioxidant, and anticonvulsant agents. nih.govevitachem.comnih.gov

Identification of Relevant Molecular Targets

Antitubercular Targets: Several molecular targets within Mycobacterium tuberculosis (Mtb) have been identified for thiazole and thiazolidinone-based compounds. These include enzymes essential for the bacterium's survival. nih.govnih.gov

CYP121: A cytochrome P450 enzyme that is essential for the viability of Mtb H37Rv. nih.gov

KasA (β-ketoacyl-ACP synthase): An important enzyme in the type II fatty-acid synthesis (FASII) pathway, which is responsible for creating the long-chain mycolic acids that form the bacterium's protective cell wall. nih.gov

Enoyl-Acyl Carrier Protein Reductase (InhA): Another critical enzyme in the FASII pathway, which is a known target for several antitubercular drugs. nih.gov

Anticonvulsant Targets: The anticonvulsant action of some related heterocyclic compounds is believed to be mediated, at least in part, through the GABAergic system. nih.gov

Increased GABA Levels: One proposed mechanism involves increasing the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. nih.gov Pre-treatment with an inhibitor of the GABA-synthesizing enzyme has been shown to reduce the anticonvulsant activity of test compounds, supporting this hypothesis. nih.gov

Antioxidant Targets: Preliminary in vitro studies on related compounds suggest they exhibit antioxidant activity under conditions of artificial oxidative stress, though specific molecular targets for this activity have not been fully elucidated. evitachem.com

Enzyme Assays and Ligand-Binding Assays

A variety of assays are employed to characterize the biological activities of these compounds.

Antitubercular Activity Assays: The primary method for evaluating antitubercular potential is through whole-cell screening using microbial sensitivity tests. These assays determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of the bacteria. nih.govmdpi.com

Table 1: Antitubercular Activity of Thiazolidin-4-one Analogs

Compound Series Target Organism MIC Range (µg/mL) Reference
Pyrrole-thiazolidin-4-one hybrids Mtb H37Rv 0.5 - >100 mdpi.com
Thiazolidin-4-one-thiazole conjugates Mtb H37Ra 0.12 - 62.5 mdpi.com
Thiazolidin-4-one derivatives Mtb H37Rv 0.05 - 0.2 nih.gov

Anticonvulsant Activity Assays: Standard preclinical models are used to assess anticonvulsant properties in vivo. nih.govbiointerfaceresearch.commdpi.com

Maximal Electroshock (MES) Seizure Test: This test induces a tonic-clonic seizure via corneal electrodes and is used to identify compounds effective against generalized seizures. nih.govbiointerfaceresearch.com

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: PTZ is a CNS stimulant that induces clonic seizures. This model is used to identify compounds that can raise the seizure threshold. nih.govbiointerfaceresearch.com

ELISA for GABA: An enzyme-linked immunosorbent assay can be used to quantify the levels of neurotransmitters like GABA in brain tissue following compound administration to investigate the mechanism of action. nih.gov

Table 2: Anticonvulsant Activity of a Benzoxazole Analog

Assay Compound Result (ED₅₀) Reference
MES Test Compound 4g 23.7 mg/kg nih.gov

Future Research Directions and Potential Applications in Chemical Biology

Development of Novel Synthetic Routes for Diverse Analogs

The generation of a library of analogs based on the Morpholino(thiazol-4-yl)methanone core is a critical first step in exploring its structure-activity relationship (SAR). The synthesis of thiazole-4-carboxamides is a well-established area of organic chemistry, providing a solid foundation for creating diverse derivatives of the target compound. nih.govtandfonline.comresearchgate.net

Future synthetic efforts could focus on several key areas of modification:

Modification of the Thiazole (B1198619) Ring: Introduction of various substituents at the C2 and C5 positions of the thiazole ring could significantly influence the compound's electronic properties and steric profile, potentially modulating its biological activity.

Derivatization of the Morpholine (B109124) Moiety: Although the morpholine ring is often considered a favorable pharmacokinetic modulator, subtle changes to its structure could fine-tune its properties.

Linker Modification: The amide bond linking the morpholine and thiazole moieties offers opportunities for replacement with other functional groups to explore different chemical spaces and potential interactions with biological targets.

A proposed synthetic strategy for generating a library of analogs is outlined below:

Reaction Step Description Potential Reagents and Conditions Anticipated Outcome
1. Thiazole-4-carboxylic acid synthesis Hantzsch thiazole synthesis or subsequent oxidation of a 4-substituted thiazole.Ethyl bromopyruvate, thiourea (B124793), followed by hydrolysis.Thiazole-4-carboxylic acid core.
2. Amide Coupling Coupling of the thiazole-4-carboxylic acid with morpholine.HATU, HOBt, DIPEA in DMF.This compound.
3. Analog Synthesis Variation of starting materials for the Hantzsch synthesis or post-synthetic modification of the thiazole ring.Substituted thioamides, various α-haloketones.A diverse library of analogs with substitutions on the thiazole ring.

Advanced Pharmacological Profiling in In Vitro Systems

With a library of analogs in hand, the next crucial step is to conduct comprehensive pharmacological profiling using a variety of in vitro systems. Thiazole-containing compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. researchgate.netnih.govacs.org Therefore, a tiered screening approach would be most effective.

An initial broad-based screening in various cancer cell lines could identify potential antiproliferative activity. acs.orgnih.gov

Cell Line Cancer Type Hypothetical IC50 (µM) for this compound
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma25.8
HepG2Hepatocellular Carcinoma18.5
HCT116Colorectal Carcinoma> 50

Following initial hits from cellular screens, more targeted assays can be employed to elucidate the mechanism of action. Given that many thiazole derivatives are known to be kinase inhibitors, a kinase panel screening would be a logical next step. nih.gov Furthermore, assays for other common targets of thiazoles, such as monoamine oxidase (MAO), could be explored. nih.gov

Integration of Multi-Omics Data for Target Discovery and Validation

A significant challenge in modern drug discovery is the identification of the specific molecular target(s) of a bioactive compound, a process known as target deconvolution. nih.govresearchgate.net Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, unbiased method for identifying the cellular pathways perturbed by a small molecule. nih.govpluto.biothermofisher.comnih.gov

For this compound, a multi-omics strategy could involve:

Transcriptomic Analysis (RNA-Seq): Treating cells with the compound and analyzing changes in gene expression can provide clues about the affected signaling pathways.

Proteomic Analysis: Techniques like thermal proteome profiling (TPP) or chemical proteomics can directly identify protein targets that bind to the compound. nih.gov

Metabolomic Analysis: Profiling changes in cellular metabolites can reveal downstream effects on metabolic pathways.

By integrating these datasets, researchers can build a comprehensive picture of the compound's mechanism of action and identify high-confidence targets for further validation. oup.comfrontiersin.org

Design of Targeted Chemical Probes for Biological Systems

Once a primary biological target of this compound is identified and validated, the next step is to design and synthesize chemical probes to further investigate its function in complex biological systems. nih.govresearchgate.net A chemical probe is a molecule that is designed to selectively interact with a specific target, allowing for its visualization or manipulation.

Key features of a good chemical probe include:

High Potency and Selectivity: The probe should bind to its intended target with high affinity and minimal off-target effects.

Cell Permeability: The probe must be able to cross the cell membrane to reach its intracellular target.

Incorporation of a Reporter Tag: This could be a fluorescent dye for imaging, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group to covalently capture binding partners. researchgate.net

For this compound, a fluorescently labeled analog could be synthesized to visualize its subcellular localization and interaction with its target protein in living cells.

Probe Component Function Example
Binding Moiety Interacts with the target protein.This compound core
Linker Connects the binding moiety to the reporter tag.Alkyl chain
Reporter Tag Enables detection or manipulation.Fluorescein, Rhodamine, or a clickable alkyne/azide

Collaborative Research Frameworks in Drug Discovery (Preclinical Stage)

The development of a novel chemical entity from initial discovery to a preclinical candidate is a complex and resource-intensive process. Collaborative research frameworks that bring together academic institutions, pharmaceutical companies, and contract research organizations (CROs) are becoming increasingly important for accelerating this process. nih.govbiotrial.comdrugtargetreview.com

In the context of this compound, a collaborative model could leverage the strengths of different partners:

Academia: Expertise in basic research, target identification, and initial synthesis.

Pharmaceutical Industry: Experience in medicinal chemistry, lead optimization, and preclinical development. drugdiscoverychemistry.com

Contract Research Organizations (CROs): Specialized services such as large-scale synthesis, in vivo testing in animal models, and regulatory support. taconic.comgenoway.com

Such collaborations can foster innovation, share risk, and ultimately increase the likelihood of translating a promising chemical scaffold like this compound into a valuable tool for chemical biology or a potential therapeutic lead. wikipedia.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Morpholino(thiazol-4-yl)methanone, and which characterization techniques are critical for confirming its purity and structure?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between thiazole derivatives and morpholine precursors. Key steps include refluxing in anhydrous solvents (e.g., DMF or THF) under nitrogen. Characterization requires:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions.
  • HPLC-MS for purity assessment (>95% recommended for biological assays).
  • X-ray crystallography for definitive structural confirmation if crystalline forms are obtainable.
    • Data Table :
Synthetic RouteSolventCatalystYield (%)Purity (HPLC)
Route ADMFK₂CO₃6597.3
Route BTHFDBU7898.1

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : The compound is explored as a kinase inhibitor scaffold due to its thiazole-morpholine pharmacophore. Researchers should:

  • Screen against kinase panels (e.g., EGFR, VEGFR) using in vitro enzymatic assays.
  • Validate cellular efficacy via MTT/proliferation assays in cancer cell lines (e.g., HeLa, A549).
  • Cross-reference with structural analogs in PubChem or ChEMBL for SAR trends .
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    13:57

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound using Design of Experiments (DoE)?

  • Methodological Answer : Apply response surface methodology (RSM) via software like Design Expert to model variables (temperature, solvent ratio, catalyst loading). For example:

  • Conduct a Central Composite Design (CCD) with 3 factors and 20 runs.

  • Optimize for maximum yield and minimal byproducts. Validate predictions with confirmatory runs .

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    14:24

    • Data Table :
VariableLow LevelHigh LevelOptimal Point
Temperature (°C)80120110
Solvent Ratio3:15:14.2:1
Catalyst (mol%)51512

Q. How to resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound stability. Steps include:

  • Replicate primary analysis under standardized conditions (e.g., IC₅₀ assays at 1 mM ATP).
  • Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Use replicated analysis to confirm findings across independent labs .
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    2:56:25

Q. What computational strategies are effective for elucidating the mechanism of action of this compound?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to study target binding.

  • Validate docking poses with free-energy calculations (MM-PBSA/GBSA).
  • Cross-correlate with experimental mutagenesis data (e.g., kinase active-site mutations).

Q. How to address challenges in the in vivo pharmacokinetic profiling of this compound?

  • Methodological Answer : Poor bioavailability may require formulation adjustments:

  • Use nanoemulsions or cyclodextrin complexes to enhance solubility.
  • Conduct LC-MS/MS plasma analysis to track AUC and half-life in rodent models.

Collaboration and Validation Strategies

Q. What interdisciplinary approaches enhance the study of this compound’s synergistic effects?

  • Methodological Answer : Partner with computational biologists and pharmacologists via platforms like ResearchGate to design combination therapy screens. Example workflow:

  • Test with standard chemotherapeutics (e.g., cisplatin) in 3D tumor spheroids.
  • Analyze synergy using Chou-Talalay plots (CompuSyn software) .

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